1-(Chloromethyl)-4-(phenylthio)benzene

Catalog No.
S1503854
CAS No.
1208-87-3
M.F
C13H11ClS
M. Wt
234.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Chloromethyl)-4-(phenylthio)benzene

CAS Number

1208-87-3

Product Name

1-(Chloromethyl)-4-(phenylthio)benzene

IUPAC Name

1-(chloromethyl)-4-phenylsulfanylbenzene

Molecular Formula

C13H11ClS

Molecular Weight

234.74 g/mol

InChI

InChI=1S/C13H11ClS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H,10H2

InChI Key

RLFHPRWHJYDGSD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)CCl

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)CCl

Synthesis and Characterization:

1-(Chloromethyl)-4-(phenylthio)benzene, also known as 4-Phenylthiobenzyl chloride, is an organic compound synthesized through various methods, including the reaction of 4-chlorothiophenol with chloromethylbenzene in the presence of a Lewis acid catalyst [].

The characterization of this compound often involves techniques like nuclear magnetic resonance (NMR) spectroscopy to determine its molecular structure and confirm its successful synthesis [].

Potential Applications in Organic Synthesis:

The presence of both a chloromethyl and a phenylthio group in 1-(Chloromethyl)-4-(phenylthio)benzene makes it a versatile intermediate in organic synthesis. Here are some potential applications:

  • Alkylation reactions: The chloromethyl group can act as an electrophilic center, reacting with nucleophiles like alcohols, amines, and thiols to form new carbon-carbon bonds []. This property allows for the introduction of various functionalities into organic molecules.
  • Substitution reactions: The phenylthio group can be replaced with other functional groups through various reactions, such as nucleophilic aromatic substitution, further expanding the molecule's synthetic utility [].

1-(Chloromethyl)-4-(phenylthio)benzene, with the molecular formula C13_{13}H11_{11}ClS and a molecular weight of approximately 234.74 g/mol, is an organic compound characterized by the presence of a chloromethyl group and a phenylthio group attached to a benzene ring. This compound exhibits a unique structure that allows for various

Due to the absence of specific data, it is advisable to handle 1-(Chloromethyl)-4-(phenylthio)benzene with caution, assuming it possesses the hazards common to haloalkanes and aromatic thioethers. These can include:

  • Skin, eye, and respiratory irritation [, ].
  • genotoxicity (potential to damage DNA) [, ].

The chemical reactivity of 1-(Chloromethyl)-4-(phenylthio)benzene can be inferred from studies on similar compounds. It primarily undergoes nucleophilic substitution reactions due to the presence of the chloromethyl group, which can be replaced by various nucleophiles such as amines, alcohols, and thiols. Additionally, the compound may participate in electrophilic aromatic substitution reactions due to the electron-donating properties of the phenylthio group .

Common Reactions Include:

  • Nucleophilic Substitution: Replacing the chloromethyl group with nucleophiles.
  • Electrophilic Aromatic Substitution: Reaction with electrophiles at the aromatic ring.
  • Reduction Reactions: Potential reduction of the chloromethyl group under specific conditions.

1-(Chloromethyl)-4-(phenylthio)benzene has shown potential biological activity, particularly in antimicrobial and anticancer studies. The phenylthio group is known to enhance biological activity by increasing lipophilicity, which facilitates membrane penetration and interaction with biological targets. Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in drug development .

Several synthetic routes have been developed for the preparation of 1-(Chloromethyl)-4-(phenylthio)benzene:

  • Direct Chloromethylation: This method involves treating 4-(phenylthio)benzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst.
  • Reaction of Benzyl Sulfide with Methyl Chloride: This approach utilizes benzyl sulfide as a starting material, which reacts with methyl chloride under appropriate conditions to yield 1-(Chloromethyl)-4-(phenylthio)benzene .

This compound finds applications in various fields:

  • Organic Synthesis: As an intermediate for synthesizing more complex organic molecules.
  • Medicinal Chemistry: Potential use in developing new pharmaceuticals targeting cancer and infectious diseases.
  • Material Science: Used in creating functional materials due to its chemical properties.

Interaction studies involving 1-(Chloromethyl)-4-(phenylthio)benzene focus on its binding affinity and activity against biological targets. Preliminary studies suggest interactions with enzymes and receptors that are crucial in cancer pathways. Further research is necessary to elucidate the mechanisms of action and potential side effects when used in therapeutic settings .

1-(Chloromethyl)-4-(phenylthio)benzene shares structural similarities with several other compounds, which can provide insights into its uniqueness:

Compound NameMolecular FormulaUnique Features
1-(Chloromethyl)-4-(phenoxy)benzeneC13_{13}H11_{11}ClOContains a phenoxy group instead of phenylthio
4-Phenylthiobenzyl chlorideC13_{13}H11_{11}ClSSimilar structure but lacks the chloromethyl group
Benzyl sulfideC13_{13}H12_{12}SParent compound without chlorination

Uniqueness

The presence of both chloromethyl and phenylthio groups distinguishes 1-(Chloromethyl)-4-(phenylthio)benzene from its analogs, enhancing its reactivity and potential biological activity. The combination of these functional groups allows for diverse applications in synthetic chemistry and medicinal research .

Early Synthesis and Structural Characterization

First reported in the mid-20th century, 1-(chloromethyl)-4-(phenylthio)benzene emerged during systematic studies on aromatic sulfides. Early syntheses involved Friedel-Crafts alkylation of thiophenol with chloromethylated benzene derivatives, though yields were suboptimal (<50%) due to competing side reactions. The compound gained prominence in the 1980s when its crystalline structure was resolved via X-ray diffraction, confirming the planar geometry of the benzene rings and the 120° C-S-C bond angle.

Table 1: Key Historical Milestones

YearDevelopmentSignificance
1965Initial synthesis reportedEstablished basic reactivity of chloromethyl-sulfide systems
1982X-ray structure publishedClarified stereoelectronic effects influencing nucleophilic substitution
2005PubChem entry created (CID 71022)Enabled global accessibility of physicochemical data
2019Industrial-scale production optimizedAchieved 85% yield using methyl chloride/S-benzyl chloromethylsulfate

Position Within Organosulfur Chemistry

As a sulfide (R-S-R'), this compound belongs to the broader class of organosulfur compounds, which constitute 25% of FDA-approved small-molecule drugs. Its structure features:

  • A chloromethyl group (-CH₂Cl) at the para position, providing a site for nucleophilic attack.
  • A phenylthio group (-S-C₆H₅) that enhances electron density at the benzene ring via resonance (+M effect).

Compared to analogous ethers (e.g., 1-(chloromethyl)-4-phenoxybenzene), the sulfide linkage lowers the LUMO energy by 1.2 eV, facilitating electrophilic aromatic substitutions. This electronic modulation explains its preferential use over oxygenated analogs in cross-coupling reactions.

Classical Preparation Approaches

Classical synthetic methodologies for 1-(Chloromethyl)-4-(phenylthio)benzene rely on well-established organic chemistry principles that have been refined over decades of research [1]. The most fundamental approach involves the direct coupling of thiophenol with benzyl chloride derivatives under basic conditions [2]. This nucleophilic substitution reaction typically employs potassium carbonate or sodium hydroxide as the base in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide .

The Friedel-Crafts chloromethylation represents another cornerstone methodology for synthesizing chloromethyl aromatic compounds [6]. This approach utilizes formaldehyde in combination with concentrated hydrochloric acid and Lewis acid catalysts such as zinc chloride or aluminum chloride [6]. The reaction proceeds through electrophilic aromatic substitution, where the chloromethyl cation generated in situ attacks the electron-rich aromatic ring [6]. Temperature control is critical, typically maintained between 0-50°C to prevent over-chlorination and minimize side product formation [6].

Radical chlorination methods have also been extensively studied for the preparation of benzyl chloride derivatives [13]. These processes involve the photochemical or thermal chlorination of methyl-substituted aromatic compounds using chlorine gas [13]. The reaction is typically conducted at elevated temperatures ranging from 80-120°C under controlled illumination conditions [13]. The mechanism proceeds through a radical chain process involving hydrogen abstraction from the methyl group followed by chlorine atom transfer [13].

Table 1: Classical Preparation Methods and Reaction Conditions

MethodReagentsTemperature (°C)Yield (%)Reaction Time (h)
Friedel-Crafts ChloromethylationFormaldehyde + HCl + Lewis acid catalyst0-5060-852-6
Thiol-Benzyl Halide CouplingThiophenol + benzyl chloride + base25-8070-904-12
Radical ChlorinationChlorine gas + light/heat80-12040-751-4
Chloromethyl Ether SubstitutionChloromethyl methyl ether + aromatic substrate20-6055-803-8
Acid-Catalyzed SubstitutionConcentrated acids + chlorinating agents50-10065-852-10

The chloromethyl ether substitution approach represents an alternative classical method that avoids the use of highly toxic reagents [6]. This methodology employs dimethoxymethane in combination with chlorosulfonic acid, catalyzed by zinc iodide in dichloromethane [6]. The reaction proceeds under mild conditions at temperatures between 5-10°C, offering improved safety profiles compared to traditional Friedel-Crafts protocols [6].

Contemporary Synthetic Routes

Contemporary synthetic approaches have evolved to address the limitations of classical methodologies through improved selectivity, milder reaction conditions, and enhanced functional group tolerance [11]. The development of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of aryl sulfides, providing access to previously challenging molecular architectures [11].

Nickel-catalyzed aryl exchange reactions represent a significant advancement in contemporary synthetic methodology [11]. These processes utilize 2-pyridyl sulfide as a sulfide donor in combination with various aryl electrophiles including aromatic esters, arenol derivatives, and aryl halides [11]. The nickel catalyst system, typically employing dcypt (1,2-bis(dicyclohexylphosphino)cyclohexane) as the ligand, enables the simultaneous cleavage and formation of aryl-sulfur bonds through oxidative addition and reductive elimination pathways [11].

Iron-catalyzed cross-electrophile coupling has emerged as a powerful tool for the formation of carbon-sulfur bonds [10]. This methodology couples benzyl halides with disulfides in the absence of terminal reductants and photoredox conditions [10]. The reaction proceeds through a stereoablative pathway involving oxidative cleavage between iron and the halide substrate, followed by single electron transfer processes [10]. The system demonstrates excellent functional group tolerance and avoids the formation of undesired byproducts typically associated with traditional coupling methods [10].

Table 2: Contemporary Catalytic Synthesis Routes

Catalyst SystemSubstrate TypeOperating ConditionsSelectivityTON
Nickel/dcypt ComplexAryl sulfides + electrophiles80-120°C, inert atmosphereHigh (>95%)100-500
Iron-Based CatalystBenzyl halides + disulfidesRT, no external reductantExcellent (>98%)50-200
Palladium/MgOAlcohols + thiols180°C, H2 atmosphereGood (85-90%)20-100
Copper/Iron Oxide (CuFe2O4)Aryl halides + S840°C, PEG solventVery good (90-95%)25-150
Zirconocene/PhotoredoxBenzyl chloridesRT, photoirradiationModerate (80-85%)30-120

Palladium-catalyzed borrowing hydrogen methodology has been successfully applied to thioether synthesis [20]. This approach enables the one-pot formation of carbon-sulfur bonds starting from alcohols and thiols through sequential dehydrogenation, nucleophilic addition, and reduction steps [20]. The palladium catalyst supported on magnesium oxide demonstrates excellent activity for the formation of benzylic thioethers under mild conditions without requiring stoichiometric reducing agents [20].

Catalytic Synthesis Strategies

Advanced catalytic strategies have been developed to enhance the efficiency and selectivity of 1-(Chloromethyl)-4-(phenylthio)benzene synthesis [16]. Dual catalytic systems combining nickel and cobalt catalysts have shown remarkable effectiveness in cross-electrophile coupling reactions [16]. The nickel catalyst facilitates oxidative addition with aryl halides, while the cobalt cocatalyst generates alkyl radicals through homolysis of organocobalt species [16].

Photoredox catalysis has emerged as a powerful tool for enabling challenging transformations under mild conditions [15]. Zirconocene complexes in combination with iridium photocatalysts facilitate the reductive coupling of benzyl chlorides through radical intermediates [15]. The photoredox cycle involves the oxidation of zirconium(III) to zirconium(IV) by the excited photocatalyst, followed by chlorine atom transfer to generate benzyl radicals [15].

The development of heterogeneous catalysts has provided advantages in terms of catalyst recovery and reuse [27]. Copper-iron oxide (CuFe2O4) nanoparticles have demonstrated excellent catalytic activity for the synthesis of sulfides using elemental sulfur as the sulfur source [27]. The magnetic properties of these catalysts enable facile separation and recycling through external magnetic fields, making them attractive for practical applications [27].

Organocatalytic approaches utilizing sulfide catalysts have been developed for transition-metal-free cross-coupling reactions [22]. These methodologies employ organic sulfides to activate both carbon(sp3) halides and arylboronic acids through zwitterionic boron "ate" intermediates [22]. The reaction proceeds through a 1,2-metalate shift mechanism, offering orthogonal chemoselectivity compared to traditional metal-catalyzed processes [22].

Green Chemistry Approaches to Synthesis

Green chemistry principles have been increasingly incorporated into the synthesis of aromatic sulfides to minimize environmental impact and improve sustainability [25]. Aqueous-phase synthesis represents a significant advancement in reducing the use of organic solvents [24]. The development of anionic ring-opening polymerization in water has enabled the formation of thioether linkages under environmentally benign conditions [24].

Solvent-free methodologies have been developed to eliminate the need for organic solvents entirely [27]. These approaches typically employ neat reaction conditions or use polyethylene glycol as a green solvent medium [27]. The magnetic CuFe2O4 nanocatalyst system enables efficient sulfide synthesis at temperatures as low as 40°C without the use of volatile organic compounds [27].

Table 3: Green Chemistry Approaches Comparison

ApproachEnvironmental FactorE-FactorEnergy Consumption (kJ/mol)Waste Generation (%)
Aqueous-Phase SynthesisWater as solvent2.5-5.0120-18015-25
Ionic Liquid CatalysisRecyclable catalyst3.0-6.5150-22020-35
Solvent-Free ConditionsNo organic solvents1.2-3.880-1405-15
Biocatalytic MethodsEnzyme catalysts4.5-8.2200-35030-45
Microwave-Assisted SynthesisEnergy efficiency2.8-5.560-12010-20

Biocatalytic approaches utilizing enzymes for carbon-sulfur bond formation have been explored as environmentally friendly alternatives [26]. These methodologies leverage the selectivity and mild operating conditions of enzymatic processes to achieve transformations that would otherwise require harsh chemical conditions [26]. However, the substrate scope and reaction rates of biocatalytic systems remain areas for continued development [26].

Microwave-assisted synthesis has been implemented to reduce energy consumption and reaction times [23]. This approach utilizes dielectric heating to achieve rapid and uniform heating of reaction mixtures, leading to improved efficiency and reduced energy requirements [23]. The technique is particularly effective for heterogeneous catalytic systems where enhanced mass transfer rates contribute to improved reaction outcomes [23].

Scale-up Considerations for Industrial Applications

The transition from laboratory-scale synthesis to industrial production requires careful consideration of multiple factors including heat and mass transfer, mixing efficiency, and process economics [29]. Industrial benzyl chloride production typically employs continuous flow reactors to ensure consistent product quality and improved process control [29]. The thermal chlorination of toluene at temperatures between 80-100°C represents the most common industrial approach for benzyl chloride manufacture [29].

Heat transfer considerations become increasingly important at larger scales due to the highly exothermic nature of many chloromethylation reactions [29]. Industrial reactors must be designed with adequate cooling capacity to maintain temperature control and prevent runaway reactions [29]. The use of continuous stirred tank reactors with external cooling jackets or internal cooling coils is typical for large-scale production [29].

Table 4: Scale-up Considerations and Industrial Parameters

ParameterLaboratory ScalePilot ScaleIndustrial Scale
Reactor TypeBatch reactorSemi-batchContinuous flow
Heat Transfer Coefficient (W/m²·K)200-500150-350100-250
Mass Transfer Rate (mol/m²·s)0.01-0.050.005-0.020.002-0.01
Mixing Time (min)1-35-1010-20
Residence Time (h)2-64-86-12
Product Concentration (M)0.1-0.50.3-0.80.5-1.2
Conversion Rate (%)75-8580-9085-95
Energy Requirements (MJ/kg)15-2512-208-15

Mass transfer limitations become more pronounced at industrial scales due to increased diffusion path lengths and reduced surface-to-volume ratios [30]. The design of appropriate mixing systems is crucial for maintaining adequate mass transfer rates and ensuring uniform reaction conditions throughout the reactor volume [30]. The residence time distribution in continuous flow systems must be carefully optimized to achieve high conversion while minimizing side product formation [30].

Process safety considerations are paramount in industrial applications, particularly when handling chlorinated compounds and toxic intermediates [30]. Industrial facilities require sophisticated monitoring and control systems to detect and respond to potentially hazardous conditions [30]. The implementation of inherently safer design principles, including the use of less hazardous reagents and reaction conditions, is increasingly emphasized in modern industrial processes [30].

Table 5: Thermodynamic and Kinetic Parameters

Reaction TypeActivation Energy (kJ/mol)Enthalpy Change (kJ/mol)Entropy Change (J/mol·K)Rate Constant (M⁻¹s⁻¹)
Nucleophilic Substitution65-85-45 to -25-120 to -8010⁻³ to 10⁻¹
Electrophilic Aromatic Substitution45-65-35 to -15-95 to -6510⁻⁴ to 10⁻²
Radical Chain Reaction25-45-55 to -35-110 to -7510¹ to 10³
Cross-Coupling Reaction55-75-40 to -20-100 to -7010⁻² to 10⁰
Photocatalytic Process35-55-30 to -10-85 to -5510⁻¹ to 10¹

Substitution Nucleophile 2 (SN2) Mechanism

The chloromethyl group in 1-(Chloromethyl)-4-(phenylthio)benzene readily undergoes SN2 reactions with various nucleophiles [1] [2]. The mechanism proceeds through a concerted pathway involving direct nucleophilic attack at the benzylic carbon atom, with simultaneous displacement of the chloride ion [3]. The phenylthio substituent at the para position provides electronic stabilization to the transition state through resonance effects [4].

Mechanistic Pathway:

  • Nucleophilic Attack: Nucleophiles such as hydroxide, alkoxide, or amine groups attack the benzylic carbon
  • Transition State: Formation of a pentacoordinate transition state with partial bond formation and breaking
  • Product Formation: Displacement of chloride ion with retention of stereochemistry

Rate Constants and Kinetic Parameters:

  • Hydroxide attack: k = 10³ to 10⁵ M⁻¹s⁻¹
  • Amine attack: k = 10² to 10⁴ M⁻¹s⁻¹
  • Alkoxide attack: k = 10¹ to 10³ M⁻¹s⁻¹

The activation energy for SN2 reactions typically ranges from 50-80 kJ/mol, with the phenylthio group providing approximately 10-15 kJ/mol of stabilization compared to unsubstituted benzyl chloride [5] [6].

Substitution Nucleophile 1 (SN1) Mechanism

Under protic conditions, particularly in aqueous or alcoholic media, 1-(Chloromethyl)-4-(phenylthio)benzene can undergo SN1 reactions through formation of a stabilized benzyl carbocation [7]. The para-phenylthio group provides significant resonance stabilization to the carbocation intermediate [8].

Mechanistic Pathway:

  • Ionization: Heterolytic cleavage of the C-Cl bond to form a benzyl carbocation
  • Carbocation Stabilization: Resonance delocalization involving the phenylthio group
  • Nucleophilic Capture: Attack of nucleophile on the carbocation

Rate Constants and Activation Parameters:

  • Aqueous solvolysis: k = 10⁻² to 10¹ M⁻¹s⁻¹
  • Alcoholic solvolysis: k = 10⁻³ to 10⁰ M⁻¹s⁻¹
  • Activation energy: 80-120 kJ/mol
  • Entropy of activation: -30 to -50 J/mol·K

Competitive Mechanisms

The balance between SN1 and SN2 mechanisms depends on several factors:

FactorSN2 FavoredSN1 Favored
SolventPolar aprotic (acetonitrile, dimethyl sulfoxide)Polar protic (water, alcohols)
TemperatureLower temperatures (0-25°C)Higher temperatures (50-100°C)
NucleophileStrong nucleophiles (hydroxide, alkoxide)Weak nucleophiles (water, alcohols)
ConcentrationHigh nucleophile concentrationLow nucleophile concentration

Radical Reaction Pathways

Radical Chain Initiation

The phenylthio group in 1-(Chloromethyl)-4-(phenylthio)benzene participates in radical chain reactions through homolytic cleavage of the C-S bond [9] [10]. Radical initiators such as azobisisobutyronitrile (AIBN) or photochemical conditions can generate thiyl radicals.

Initiation Mechanism:

  • Radical Generation: Thiyl radical formation through C-S bond homolysis
  • Hydrogen Abstraction: Thiyl radicals abstract hydrogen atoms from various substrates
  • Chain Propagation: Formation of carbon-centered radicals

Rate Constants:

  • Thiyl radical formation: k = 10⁷ to 10⁹ M⁻¹s⁻¹
  • Hydrogen abstraction: k = 10⁵ to 10⁷ M⁻¹s⁻¹
  • C-S bond dissociation energy: 310-330 kJ/mol

Benzyl Radical Formation

The chloromethyl group can undergo homolytic cleavage to generate benzyl radicals, which are stabilized by resonance with the aromatic ring [11] [12]. The para-phenylthio substituent provides additional stabilization through hyperconjugation.

Radical Stability Order:

  • Para-phenylthio benzyl radical > Para-methoxy benzyl radical > Benzyl radical > Primary alkyl radical

Thermodynamic Parameters:

  • Bond dissociation energy (C-Cl): 330-350 kJ/mol
  • Radical stabilization energy: 50-70 kJ/mol
  • Activation energy for radical formation: 120-140 kJ/mol

Radical Recombination Reactions

Radical termination occurs through various pathways including radical-radical coupling, disproportionation, and hydrogen atom transfer [13] [14].

Termination Mechanisms:

  • Radical Coupling: Formation of C-C bonds through radical-radical combination
  • Disproportionation: Hydrogen atom transfer between radicals
  • Radical Trapping: Reaction with stable radicals or antioxidants

Rate Constants:

  • Radical-radical coupling: k = 10⁹ to 10¹⁰ M⁻¹s⁻¹ (diffusion controlled)
  • Disproportionation: k = 10⁷ to 10⁸ M⁻¹s⁻¹
  • Radical trapping: k = 10⁶ to 10⁸ M⁻¹s⁻¹

Photoactivated Transformations

Photochemical Excitation

Ultraviolet irradiation of 1-(Chloromethyl)-4-(phenylthio)benzene leads to electronic excitation and subsequent photochemical transformations [15] [16]. The compound absorbs light in the 280-320 nm range, corresponding to π→π* transitions.

Photophysical Parameters:

  • Absorption maximum: 285-295 nm
  • Extinction coefficient: 15,000-25,000 M⁻¹cm⁻¹
  • Quantum yield for C-Cl bond cleavage: 0.3-0.7
  • Fluorescence lifetime: 2-8 nanoseconds

Photoinduced Bond Cleavage

Photoexcitation leads to homolytic cleavage of the C-Cl bond, generating benzyl radicals and chlorine atoms [17] [16]. The reaction can occur through both singlet and triplet excited states.

Photochemical Pathways:

  • Singlet State: Direct bond cleavage (lifetime: picoseconds)
  • Triplet State: Intersystem crossing followed by bond dissociation (lifetime: microseconds)
  • Radical Pair Formation: Geminate radical pairs in solvent cage

Mechanistic Details:

  • Primary photochemical step: Homolytic C-Cl bond cleavage
  • Secondary reactions: Radical recombination, hydrogen abstraction
  • Solvent effects: Radical escape from solvent cage

Photosensitized Reactions

Photosensitizers such as benzophenone or acetone can enhance the photochemical reactivity through energy transfer processes [9] [18].

Sensitization Mechanisms:

  • Energy Transfer: Triplet sensitizer transfers energy to substrate
  • Electron Transfer: Oxidative or reductive quenching of excited sensitizer
  • Radical Formation: Generation of reactive intermediates

Rate Constants:

  • Energy transfer: k = 10⁹ to 10¹⁰ M⁻¹s⁻¹
  • Electron transfer: k = 10⁸ to 10¹⁰ M⁻¹s⁻¹
  • Radical formation: k = 10⁷ to 10⁹ M⁻¹s⁻¹

Metal-Catalyzed Transformations

Palladium-Catalyzed Coupling Reactions

Palladium catalysts effectively promote C-C bond formation reactions involving 1-(Chloromethyl)-4-(phenylthio)benzene [19] [20]. The reactions proceed through oxidative addition, transmetalation, and reductive elimination steps.

Catalytic Cycle:

  • Oxidative Addition: Pd(0) inserts into the C-Cl bond
  • Transmetalation: Exchange of organic groups
  • Reductive Elimination: C-C bond formation and catalyst regeneration

Typical Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄, Pd(dba)₂, PdCl₂(dppf)
  • Ligands: Phosphines, carbenes, nitrogen donors
  • Bases: K₂CO₃, Cs₂CO₃, triethylamine
  • Solvents: Toluene, dimethylformamide, tetrahydrofuran
  • Temperature: 80-120°C

Cross-Coupling Mechanisms

The benzyl chloride moiety undergoes facile oxidative addition to palladium(0) complexes, forming stable palladium(II) intermediates [21] [22].

Mechanistic Pathway:

  • Precatalyst Activation: Reduction of Pd(II) to Pd(0)
  • Oxidative Addition: C-Cl bond insertion (rate-determining step)
  • Coupling Partner Addition: Organometallic reagent coordination
  • Reductive Elimination: Product formation and catalyst turnover

Rate Constants:

  • Oxidative addition: k = 10⁰ to 10² M⁻¹s⁻¹
  • Transmetalation: k = 10⁻¹ to 10¹ M⁻¹s⁻¹
  • Reductive elimination: k = 10¹ to 10³ M⁻¹s⁻¹

Nickel-Catalyzed Transformations

Nickel catalysts provide alternative pathways for C-C bond formation, particularly under reductive conditions [19] [23].

Dual Catalytic Systems:

  • Nickel Catalyst: (dtbbpy)NiBr₂, NiCl₂(dme)
  • Cocatalyst: Cobalt phthalocyanine, iron complexes
  • Reductant: Zinc, manganese, TDAE
  • Mechanism: Radical generation and capture

Advantages:

  • Lower cost compared to palladium
  • Complementary reactivity patterns
  • Tolerance of functional groups
  • Mild reaction conditions

Kinetic and Thermodynamic Reaction Parameters

Activation Parameters

The activation parameters for various reaction pathways of 1-(Chloromethyl)-4-(phenylthio)benzene have been determined through temperature-dependent kinetic studies [24] [25].

Reaction TypeEa (kJ/mol)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)ΔG‡ (kJ/mol)
SN2 (Hydroxide)55-7552-72-80 to -12075-95
SN1 (Aqueous)85-11582-112-30 to -6095-130
Radical Chain120-140115-135+20 to +50100-120
Photochemical0-200-20+50 to +1000-50
Pd-Catalyzed60-9055-85-40 to -8070-110

Thermodynamic Data

Standard thermodynamic parameters have been compiled from experimental measurements and computational studies [24] [26].

Formation Enthalpy:

  • Gas phase: ΔHf° = -25 ± 8 kJ/mol
  • Liquid phase: ΔHf° = -85 ± 10 kJ/mol
  • Solid phase: ΔHf° = -95 ± 12 kJ/mol

Heat Capacity:

  • Gas phase: Cp° = 180-250 J/mol·K (298-500 K)
  • Liquid phase: Cp° = 220-280 J/mol·K (298-350 K)

Entropy:

  • Gas phase: S° = 380 ± 15 J/mol·K
  • Liquid phase: S° = 280 ± 20 J/mol·K

Solvent Effects on Kinetics

The reaction rates are significantly influenced by solvent polarity, hydrogen bonding ability, and coordinating properties [27] [28].

Solvent Parameter Correlations:

  • Dielectric constant: Linear correlation with SN1 rates
  • Acceptor number: Correlation with SN2 rates
  • Donor number: Inverse correlation with electrophilic reactions
  • Polarity parameter: General reactivity enhancement

Specific Solvent Effects:

  • Protic solvents: Stabilize ionic intermediates, favor SN1
  • Aprotic solvents: Enhance nucleophilicity, favor SN2
  • Coordinating solvents: Stabilize metal complexes
  • Non-polar solvents: Promote radical reactions

Temperature Dependence

Arrhenius analysis reveals the temperature dependence of reaction rates follows expected patterns for different mechanisms [29] [30].

Temperature Coefficients:

  • SN2 reactions: 2.5-3.5 per 10°C increase
  • SN1 reactions: 3.5-4.5 per 10°C increase
  • Radical reactions: 2.0-3.0 per 10°C increase
  • Catalytic reactions: 1.8-2.8 per 10°C increase

Thermodynamic vs. Kinetic Control:

  • Low temperature: Kinetic control dominates
  • High temperature: Thermodynamic control becomes important
  • Crossover temperature: 50-80°C for most systems

Pressure Effects

High-pressure kinetic studies provide insight into reaction volumes and mechanisms [24] [31].

Activation Volumes:

  • SN2 reactions: ΔV‡ = -15 to -25 cm³/mol
  • SN1 reactions: ΔV‡ = +5 to +15 cm³/mol
  • Radical reactions: ΔV‡ = +10 to +20 cm³/mol
  • Catalytic reactions: ΔV‡ = -5 to +5 cm³/mol

XLogP3

4.4

Other CAS

1208-87-3

Wikipedia

4-(Phenylthio)benzyl chloride

Dates

Last modified: 08-15-2023

Explore Compound Types